molecular formula C6H5BF3KN2O2 B8205181 Potassium (4-amino-3-nitrophenyl)trifluoroborate

Potassium (4-amino-3-nitrophenyl)trifluoroborate

Cat. No.: B8205181
M. Wt: 244.02 g/mol
InChI Key: DMZAKOZXSVFVFI-UHFFFAOYSA-N
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Description

Potassium (4-amino-3-nitrophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety. The specific compound features a 4-amino-3-nitrophenyl group, making it particularly interesting for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-amino-3-nitrophenyl)trifluoroborate typically involves the reaction of 4-amino-3-nitrophenylboronic acid with potassium bifluoride (KHF₂). The reaction is carried out in an aqueous medium, often under mild conditions to ensure the stability of the trifluoroborate group. The general reaction scheme is as follows:

4amino-3-nitrophenylboronic acid+KHF2Potassium (4-amino-3-nitrophenyl)trifluoroborate4-\text{amino-3-nitrophenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 4−amino-3-nitrophenylboronic acid+KHF2​→Potassium (4-amino-3-nitrophenyl)trifluoroborate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-amino-3-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common, utilizing palladium acetate (Pd(OAc)₂) and phosphine ligands.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Potassium (4-amino-3-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which potassium (4-amino-3-nitrophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which can participate in transmetalation with transition metals such as palladium. This process facilitates the formation of new carbon-carbon bonds, a key step in many synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-nitrophenyl)trifluoroborate
  • Potassium (4-amino-phenyl)trifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate

Uniqueness

Potassium (4-amino-3-nitrophenyl)trifluoroborate is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds that may only have one functional group. The combination of these groups also enhances its reactivity and potential for use in more complex synthetic routes.

Properties

IUPAC Name

potassium;(4-amino-3-nitrophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3N2O2.K/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14;/h1-3H,11H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZAKOZXSVFVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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